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5-Ethylbenzofuran-2(3H)-one

Cat. No.: B13956065
M. Wt: 162.18 g/mol
InChI Key: FMWYILDSTRZIJW-UHFFFAOYSA-N
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Description

Contextualization within the Benzofuranone Class of Heterocycles

5-Ethylbenzofuran-2(3H)-one is a member of the benzofuranone class, a group of heterocyclic compounds characterized by a fused benzene (B151609) and furanone ring system. cymitquimica.comresearchgate.net This structural motif is not merely a synthetic curiosity but is found in a variety of natural products and serves as a fundamental building block in medicinal chemistry. researchgate.netresearchgate.net The benzofuran (B130515) scaffold is a component of coal tar and its derivatives are found in numerous plants. wikipedia.org

The significance of the benzofuranone class is largely due to the wide spectrum of biological activities its derivatives exhibit. Numerous studies have demonstrated that compounds featuring this core structure possess potent antibacterial, antifungal, anti-inflammatory, antioxidant, and antitumor properties. researchgate.netresearchgate.netsmolecule.comontosight.ai This diverse bioactivity has established benzofuranones as a key area of interest for pharmacologists and medicinal chemists seeking to develop new therapeutic agents. researchgate.netijirset.com

Significance and Research Trajectory of the 2(3H)-Benzofuranone Scaffold

The 2(3H)-benzofuranone scaffold, sometimes referred to as 2-coumaranone (B42568), is a specific isomeric form within the benzofuranone family. cymitquimica.com It features a bicyclic structure where a benzene ring is fused to a five-membered lactone (a cyclic ester) ring. cymitquimica.com This arrangement provides a rigid and chemically versatile framework that is attractive for drug design, earning it the designation of a "privileged scaffold" in medicinal chemistry. jst.go.jp

The research trajectory for the 2(3H)-benzofuranone scaffold is focused on its utility as a synthetic intermediate and a foundational structure for new molecular entities. smolecule.com Its lactone functionality and aromatic ring are key sites for chemical modification, allowing for the synthesis of diverse derivatives. Scientists actively explore how substitutions on this scaffold can modulate the biological and electronic properties of the resulting molecules. This has led to the development of compounds investigated for their effects on the central nervous system and as potential monoamine oxidase (MAO) inhibitors. jst.go.jp The core structure is also being investigated for applications in material science, particularly in the creation of fluorescent and chemiluminescent materials.

Specific Research Focus on this compound

Within this broader context, this compound emerges as a specific derivative with distinct characteristics. Its identity is defined by the presence of an ethyl group at the 5-position of the benzofuranone core.

While extensive, dedicated research on this compound is not widely published, its scientific importance can be inferred from its structure. The introduction of an ethyl group at the C-5 position of the aromatic ring is a strategic modification. This alkyl substituent can alter the molecule's lipophilicity (its ability to dissolve in fats and lipids) and its electronic profile. Such modifications are known to influence how a molecule interacts with biological targets, potentially enhancing its bioavailability or modulating its specific activity. smolecule.com

Therefore, the research focus on this compound is situated within the larger effort to create libraries of substituted benzofuranones. By synthesizing and studying derivatives like this one, researchers can systematically investigate structure-activity relationships. The insights gained from studying the impact of the 5-ethyl group contribute to the rational design of more potent and selective compounds for therapeutic or material science applications. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B13956065 5-Ethylbenzofuran-2(3H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

5-ethyl-3H-1-benzofuran-2-one

InChI

InChI=1S/C10H10O2/c1-2-7-3-4-9-8(5-7)6-10(11)12-9/h3-5H,2,6H2,1H3

InChI Key

FMWYILDSTRZIJW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C2

Origin of Product

United States

Reactivity and Chemical Transformations of 5 Ethylbenzofuran 2 3h One

Reactions Involving the Lactone Moiety

The lactone, a cyclic ester, is a primary site of reactivity in the 5-Ethylbenzofuran-2(3H)-one molecule. Its transformations typically involve the cleavage or modification of the ester linkage.

The stability of the lactone ring is significant, but it can undergo ring-opening reactions under specific conditions, typically through hydrolysis or reaction with other nucleophiles. Basic or acidic hydrolysis will cleave the ester bond, leading to the formation of the corresponding 2-(4-ethyl-2-hydroxyphenyl)acetic acid. This reaction is reversible; the open-chain hydroxy acid can be induced to cyclize and reform the lactone ring, often through the removal of water with a catalyst. For instance, the synthesis of the parent 3H-benzofuran-2-one is achieved by refluxing 2-hydroxyphenylacetic acid with a catalytic amount of p-TsOH in toluene (B28343), with azeotropic removal of water nih.gov.

Transition metal catalysis has also been employed for the ring-opening of benzofuran (B130515) derivatives, offering pathways to functionalized phenol (B47542) derivatives by selectively cleaving the C−O bond researchgate.net.

Table 1: Examples of Lactone Ring Transformations

Reaction Type Reagents/Conditions Product
Ring-Opening (Hydrolysis) H₂O, H⁺ or OH⁻ 2-(4-ethyl-2-hydroxyphenyl)acetic acid

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound

The benzene ring of the benzofuranone core can undergo electrophilic aromatic substitution (SEAr), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation wikipedia.orglibretexts.org. In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring through a two-step mechanism involving a positively charged intermediate known as a Wheland intermediate or sigma complex libretexts.orgmasterorganicchemistry.com.

The regioselectivity of the substitution is determined by the directing effects of the substituents already present on the ring. The this compound has two key substituents to consider: the ethyl group at position 5 and the fused lactone ring.

Ethyl Group: An alkyl group, which is an activating, ortho-, para-director.

Lactone Ring: The effect is twofold. The ether oxygen attached to the ring at position 1 is activating and ortho-, para-directing. The carbonyl portion withdraws electron density, but its effect is primarily on the heterocyclic ring.

Considering the directing effects, electrophilic attack is expected to occur at positions ortho or para to the existing substituents. A pertinent example is the nitration of the parent compound, 3H-benzofuran-2-one. Treatment with nitric acid in acetic anhydride results in the formation of 5-nitro-1-benzofuran-2(3H)-one, demonstrating that substitution occurs on the benzene ring nih.gov. For this compound, the positions for substitution would be influenced by the combined directing effects of the ethyl group and the lactone's ether oxygen.

Functional Group Interconversions on the Ethyl Substituent

The ethyl group at the 5-position offers a site for various functional group interconversions. The benzylic position (the carbon atom of the ethyl group attached to the benzene ring) is particularly reactive.

Oxidation: The benzylic position can be oxidized to introduce oxygen-containing functional groups. Strong oxidizing agents can convert the ethyl group to a carboxylic acid (4-carboxy-benzofuran-2(3H)-one). Milder, more selective reagents can yield a ketone (5-acetylbenzofuran-2(3H)-one) or a secondary alcohol (5-(1-hydroxyethyl)benzofuran-2(3H)-one). Reagents like selenium dioxide are known for the selective oxidation of allylic and benzylic positions imperial.ac.uk.

Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a halogen atom at the benzylic position, yielding 5-(1-bromoethyl)benzofuran-2(3H)-one. This halogenated derivative can then serve as a precursor for further nucleophilic substitution or elimination reactions.

Derivatization Strategies of the Benzofuranone Core (e.g., at C-3 position)

The C-3 position, adjacent to the carbonyl group, is a key site for derivatization. The protons at this position are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes (in an aldol reaction), to introduce substituents at the C-3 position.

Research has demonstrated the synthesis of 3,3-disubstituted-3H-benzofuran-2-one derivatives through domino Friedel-Crafts/lactonization reactions, highlighting a strategy to introduce functionality at this position during the formation of the ring system itself nih.gov. This approach involves reacting polyphenols with electrophiles like diethylketomalonate or 3,3,3-trifluoromethyl pyruvate nih.gov. These methods provide access to a range of benzofuranones with diverse substitution patterns at the C-3 position, which can be adapted for the 5-ethyl substituted scaffold.

Stereoselective Transformations and Chiral Auxiliary Applications

Introducing chirality to the this compound molecule can be achieved through stereoselective transformations. A notable area of research involves the precise, site-selective installation of deuterium (B1214612) atoms, which can render a molecule chiral marquette.edu.

For instance, a stereoselective deuteration of the ethyl group at the benzylic position would create a chiral center, resulting in (R)- and (S)-5-(1-deuteroethyl)benzofuran-2(3H)-one. Determining the absolute configuration of such "enantioisotopomers" is challenging for traditional analytical methods. A powerful, emerging technique for this purpose is chiral tag molecular rotational resonance (MRR) spectroscopy nih.gov. This method involves the noncovalent derivatization of the chiral analyte with a small, well-characterized chiral molecule (the "chiral tag") nih.govrsc.orgresearchgate.net. The resulting diastereomeric complexes have distinct rotational spectra, which can be analyzed to determine the absolute configuration of the deuterated analyte with high confidence nih.govrsc.org. This technique has been successfully validated on similar systems, such as ethylbenzene-d1, demonstrating its applicability for analyzing precisely deuterated molecules marquette.edu.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-(4-ethyl-2-hydroxyphenyl)acetic acid
3H-benzofuran-2-one
2-hydroxyphenylacetic acid
p-Toluenesulfonic acid (p-TsOH)
Toluene
2-(4-ethyl-2-hydroxyphenyl)acetamide
5-nitro-1-benzofuran-2(3H)-one
Nitric acid
Acetic anhydride
4-carboxy-benzofuran-2(3H)-one
5-acetylbenzofuran-2(3H)-one
5-(1-hydroxyethyl)benzofuran-2(3H)-one
Selenium dioxide
N-bromosuccinimide (NBS)
5-(1-bromoethyl)benzofuran-2(3H)-one
Diethylketomalonate
3,3,3-trifluoromethyl pyruvate
(R)-5-(1-deuteroethyl)benzofuran-2(3H)-one
(S)-5-(1-deuteroethyl)benzofuran-2(3H)-one

Photochemical and Thermal Reaction Pathways of this compound

The reactivity of this compound under photochemical and thermal conditions is governed by the interplay of its core structural features: the lactone ring, the aromatic system, and the ethyl substituent. While specific experimental studies on the photochemical and thermal reaction pathways of this compound are not extensively documented in publicly available literature, plausible reaction pathways can be inferred from the known reactivity of related benzofuranones, lactones, and substituted aromatic compounds.

Photochemical Reaction Pathways

The photochemical behavior of this compound is expected to be dominated by the presence of the carbonyl group within the lactone ring, which acts as a chromophore. Upon absorption of ultraviolet (UV) light, the molecule is promoted to an excited electronic state, from which it can undergo several transformations. The most probable pathways are analogous to the well-established Norrish Type I and Norrish Type II reactions of ketones and aldehydes. wikipedia.orgedurev.inchem-station.com

Norrish Type I Cleavage: This pathway involves the homolytic cleavage of the α-carbon-carbonyl bond. For this compound, this would mean the scission of the O-C(O) bond or the C(3)-C(O) bond. Cleavage of the O-C(O) bond is more likely as it would lead to a more stable biradical intermediate. This biradical can then undergo several secondary reactions:

Decarbonylation: The acyl radical portion can lose a molecule of carbon monoxide (CO) to form a new radical species. This new radical can then undergo intramolecular recombination to yield a substituted benzocyclobutene derivative or react with other molecules in the medium.

Intramolecular Hydrogen Abstraction: The biradical can undergo intramolecular hydrogen abstraction, leading to the formation of a ketene and an alkene, although this is less likely given the cyclic nature of the starting material.

Recombination: The initial radical pair can recombine to regenerate the starting material, potentially leading to racemization if the C(3) position were chiral.

Norrish Type II Reaction: This reaction proceeds via intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. In the case of this compound, the ethyl group at the 5-position provides accessible γ-hydrogens. The resulting 1,4-biradical can then undergo:

Cyclization (Yang-Norrish Reaction): Intramolecular combination of the radical centers can lead to the formation of a cyclobutanol derivative, fused to the aromatic ring.

Fragmentation: Cleavage of the bond between the α- and β-carbons can result in the formation of an enol and an alkene. The enol would then tautomerize to the corresponding carbonyl compound.

The following table provides a hypothetical overview of potential photochemical reaction products of this compound. Note: This data is illustrative and based on general photochemical principles, not on specific experimental results for this compound.

Reaction Type Proposed Product(s) Plausible Wavelength (nm) Hypothetical Quantum Yield
Norrish Type I5-Ethyl-2,3-dihydrobenzofuran, Carbon Monoxide2540.2 - 0.4
Norrish Type II1-(3-hydroxy-4-vinylphenyl)ethan-1-one3000.3 - 0.5
Yang-Norrish5-Ethyl-2a,7b-dihydro-3H-benzo[b]cyclobuta[d]furan-2a-ol3000.1 - 0.2

Thermal Reaction Pathways

The thermal stability of this compound is expected to be substantial under moderate heating, as many syntheses of benzofuranones occur at elevated temperatures. However, at higher temperatures (pyrolytic conditions), several decomposition pathways can be envisaged.

Lactone Ring Opening: The most likely thermal reaction involves the cleavage of the lactone ring. Based on studies of the pyrolysis of other lactones, a concerted retro-ene reaction could occur. acs.orgacs.org This would involve the transfer of a hydrogen atom from the C(3) position to the carbonyl oxygen with simultaneous cleavage of the O-C(O) bond, leading to the formation of a vinyl-substituted phenolic acid.

Decarboxylation: At sufficiently high temperatures, the lactone could undergo decarboxylation, losing a molecule of carbon dioxide. This would likely proceed through a ring-opened intermediate. The resulting species could be a substituted styrene derivative.

Reactions of the Ethyl Group: The ethyl substituent on the aromatic ring can also participate in thermal reactions, particularly at very high temperatures. This could involve homolytic cleavage of the C-C bond of the ethyl group, leading to the formation of radical species and subsequent complex reaction mixtures. The presence of an alkyl group on an aromatic ring can influence thermal stability. longdom.org

The following table summarizes potential thermal reaction pathways and the conditions under which they might occur. Note: This data is illustrative and based on general principles of thermal decomposition of related organic compounds, not on specific experimental results for this compound.

Reaction Type Proposed Product(s) Hypothetical Temperature Range (°C)
Retro-ene Reaction2-(4-ethyl-2-hydroxyphenyl)acetic acid350 - 450
Decarboxylation4-Ethyl-2-methylphenol> 450
Dehydrogenation5-Vinylbenzofuran-2(3H)-one> 500 (with catalyst)

It is important to emphasize that the specific reaction pathways and the distribution of products will be highly dependent on the precise reaction conditions, such as temperature, pressure, solvent (for photochemical reactions), and the presence of catalysts or radical initiators.

Theoretical and Computational Investigations of 5 Ethylbenzofuran 2 3h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule from first principles, relying on the laws of quantum mechanics to model electronic structure and behavior. taylorfrancis.com

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. physchemres.org It is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. physchemres.org A DFT study of 5-Ethylbenzofuran-2(3H)-one would involve optimizing the molecule's geometry to find its most stable, lowest-energy conformation.

From this optimized structure, various electronic properties and energetic parameters can be calculated. These calculations provide quantitative data on the molecule's stability and the energies of its molecular orbitals. mdpi.com While specific DFT data for this compound is not available, a typical output for such an analysis is illustrated in the table below.

Table 1: Illustrative Energetic Properties from a DFT Calculation

Property Description Hypothetical Value
Total Energy The total electronic energy of the optimized molecular structure. Value in Hartrees (a.u.)
Enthalpy of Formation The change in enthalpy when the compound is formed from its constituent elements in their standard states. Value in kJ/mol

| Dipole Moment | A measure of the net molecular polarity arising from the charge distribution. | Value in Debye |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions denote areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In a molecule like this compound, these would likely be concentrated around the oxygen atoms of the carbonyl and ether groups.

Blue regions indicate areas of positive electrostatic potential, which are electron-deficient and represent likely sites for nucleophilic attack.

Green regions correspond to areas of neutral potential.

Analysis of the MEP surface provides crucial insights into intermolecular interactions and the reactive sites of the molecule. researchgate.netuomphysics.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy suggests a greater ability to donate electrons, indicating reactivity towards electrophiles.

LUMO: This orbital serves as the primary electron acceptor. A lower LUMO energy implies a greater ability to accept electrons, indicating reactivity towards nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small energy gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability. nih.govnih.gov A DFT calculation would provide precise energy values for these orbitals, allowing for the prediction of the molecule's electronic behavior and reactivity patterns.

Table 2: Illustrative Frontier Molecular Orbital Data

Parameter Description Hypothetical Value
EHOMO Energy of the Highest Occupied Molecular Orbital. Value in eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. Value in eV

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Value in eV |

Mechanistic Elucidation via Computational Modeling

Computational modeling can be used to map out the entire course of a chemical reaction, providing a level of detail that is often inaccessible through experimental methods alone. catalysis.de

Transition State Analysis of Formation and Reaction Pathways

To understand how this compound is formed or how it reacts, computational chemists would perform a transition state analysis. A transition state is the highest energy point along the reaction pathway that connects reactants to products. pku.edu.cn

By locating the precise geometry and energy of the transition state, researchers can calculate the activation energy of the reaction. A lower activation energy corresponds to a faster reaction rate. This analysis is crucial for:

Identifying the rate-determining step in a multi-step reaction.

Comparing the feasibility of different proposed reaction mechanisms. pku.edu.cn

Understanding how catalysts might lower the activation energy.

Reaction Coordinate Mapping

Reaction coordinate mapping, also known as Potential Energy Surface (PES) scanning, involves calculating the energy of the molecular system at various points along the reaction pathway. catalysis.de This process generates a profile of the energy changes as reactants are converted into products, passing through any transition states and intermediates.

This map provides a visual representation of the reaction's energetic landscape, clearly showing the relative energies of reactants, intermediates, transition states, and products. researchgate.net Such a profile is essential for a complete understanding of the reaction mechanism, including whether the reaction is concerted (one step) or stepwise (involving intermediates). pku.edu.cn

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily centered around the ethyl substituent at the C5 position of the benzofuran (B130515) core. The rotation around the C(5)-C(ethyl) single bond dictates the orientation of the ethyl group relative to the planar benzofuran ring system. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surface (PES) of this rotation and identifying the most stable conformers.

A relaxed scan of the dihedral angle C(4)-C(5)-C(ethyl)-C(methyl) would typically reveal the energy landscape associated with the ethyl group's rotation. The resulting energy profile would likely indicate the presence of distinct energy minima corresponding to stable conformers and energy maxima representing transition states between them. The stability of these conformers is governed by a delicate balance of steric and electronic effects.

The primary stable conformers are anticipated to be those that minimize steric hindrance between the ethyl group's methyl substituent and the adjacent hydrogen atom on the aromatic ring. These would correspond to staggered conformations. Conversely, eclipsed conformations, where the methyl group is in closer proximity to the aromatic ring, would represent higher energy transition states.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerDihedral Angle (C4-C5-C(ethyl)-C(methyl))Relative Energy (kcal/mol)
Anti-periplanar~180°0.00
Syn-clinal (Gauche)~±60°0.85
Eclipsed~0°, ±120°3.5 - 4.0

Note: The data in this table is hypothetical and representative of typical energy differences for such rotations. Actual values would be obtained from specific quantum chemical calculations.

The global minimum energy structure is expected to be the anti-periplanar conformer, where the methyl group of the ethyl substituent is directed away from the benzofuran ring, thus minimizing steric repulsion. The syn-clinal (gauche) conformers, with the methyl group positioned at approximately ±60°, would represent slightly higher energy minima. The energy barriers for rotation, corresponding to the eclipsed conformations, provide insight into the flexibility of the ethyl group at different temperatures.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) through Computational Methods

Computational chemistry offers powerful tools for the prediction of various spectroscopic properties of molecules, providing valuable data for structural elucidation and characterization. uncw.edu For this compound, methods such as DFT and time-dependent DFT (TD-DFT) can be employed to simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.govchemaxon.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, typically using the Gauge-Independent Atomic Orbital (GIAO) method, one can obtain theoretical chemical shifts. uncw.edu These predicted values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure. The calculated chemical shifts for the different conformers can also be Boltzmann-averaged to provide a more accurate prediction that accounts for the conformational flexibility of the ethyl group. uncw.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)AtomPredicted ¹³C Chemical Shift (ppm)
H (Aromatic)7.0 - 7.5C (Carbonyl)~175
H (Methylene, CH₂)~4.5C (Aromatic)110 - 150
H (Ethyl, CH₂)~2.7C (Methylene, CH₂)~70
H (Ethyl, CH₃)~1.2C (Ethyl, CH₂)~28
C (Ethyl, CH₃)~15

Note: The data in this table is illustrative and based on typical chemical shift ranges for similar functional groups. Precise values would result from specific computational models.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using quantum chemical methods. esisresearch.org These calculations provide a set of normal modes and their corresponding frequencies, which correlate to the absorption bands observed in an experimental IR spectrum. unito.it Key predicted vibrational modes would include the C=O stretching of the lactone ring, C-O stretching frequencies, aromatic C-H and C=C stretching, and the various bending and stretching modes of the ethyl group. Theoretical IR spectra are invaluable for assigning experimental peaks to specific molecular vibrations.

Table 3: Predicted Key IR Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
C=O Stretch (Lactone)~1760 - 1780
Aromatic C=C Stretch~1600 - 1450
C-O Stretch~1250 - 1050
Aliphatic C-H Stretch~2980 - 2850
Aromatic C-H Stretch~3100 - 3000

Note: This data is representative and based on characteristic infrared absorption frequencies for the functional groups present.

UV-Vis Spectroscopy: TD-DFT calculations are employed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. These calculations provide information about the excitation energies and oscillator strengths of the electronic transitions. For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π → π* transitions within the aromatic system and n → π* transitions associated with the carbonyl group of the lactone.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Electronic TransitionPredicted λₘₐₓ (nm)
π → π~220 - 280
n → π~300 - 340

Note: The values in this table are estimations based on the electronic structure of similar benzofuranone derivatives.

Advanced Analytical Characterization Techniques in Research on 5 Ethylbenzofuran 2 3h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural determination of organic molecules, including 5-Ethylbenzofuran-2(3H)-one. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer initial information about the chemical environment and number of different protons and carbons in the molecule. However, for an unambiguous assignment of all atoms in this compound, two-dimensional (2D) NMR techniques are essential. researchgate.net

¹H NMR: The proton NMR spectrum provides information on the number of distinct protons and their neighboring environments.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings (J-coupling), identifying which protons are adjacent to each other. For instance, it would show a correlation between the methyl and methylene (B1212753) protons of the ethyl group. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the assignment of a proton signal to its attached carbon. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular structure by showing correlations between protons and carbons that are separated by two or three bonds. This technique would confirm the position of the ethyl group on the aromatic ring and the connectivity of the lactone ring. researchgate.net Key HMBC correlations would include those between the methylene protons of the ethyl group and the aromatic carbons C4, C5, and C6, as well as correlations between the C3 methylene protons and the carbonyl carbon (C2) and aromatic carbons (C3a and C4). researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom No.Predicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Key HMBC Correlations (from H at position)
2~175.0-3
3~35.0~3.6 (s, 2H)2, 3a, 4
3a~125.0-3, 4
4~110.0~7.1 (d)3, 3a, 5, 6, 1'
5~140.0-4, 6, 7, 1'
6~128.0~7.2 (dd)4, 5, 7a
7~124.0~7.0 (d)5, 6, 7a
7a~152.0-3, 6, 7
1' (CH₂)~28.0~2.7 (q, 2H)4, 5, 6, 2'
2' (CH₃)~15.0~1.2 (t, 3H)5, 1'

Note: Data are predicted based on typical chemical shifts for benzofuranone structures and substituent effects. Actual values may vary based on solvent and experimental conditions.

Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions, providing deep insight into reaction mechanisms and stereochemical outcomes. nih.govscripps.edu In the context of this compound, synthesizing a specifically labeled version, such as 5-(ethyl-1-d)-benzofuran-2(3H)-one where one of the methylene protons on the ethyl group is replaced by deuterium (B1214612) (d), could be highly informative.

If, for example, this compound were to undergo a reaction involving the ethyl group, such as oxidation or a substitution at the benzylic position (C1'), the fate of the deuterium label could be tracked using NMR spectroscopy or mass spectrometry. osti.gov The absence or presence of the deuterium atom in the product, or a change in its chemical environment, would provide direct evidence for the involvement of that specific C-H bond in the reaction mechanism. This approach is invaluable for distinguishing between proposed reaction pathways and understanding the stereochemistry of bond-forming or bond-breaking steps. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion. For this compound (molecular formula C₁₀H₁₀O₂), HRMS can confirm the elemental composition by matching the experimentally measured mass to the calculated theoretical mass with a high degree of precision (typically within 5 ppm). This technique is definitive for confirming the molecular formula and distinguishing the compound from isomers with the same nominal mass.

Molecular Formula: C₁₀H₁₀O₂

Calculated Monoisotopic Mass: 162.0681 u

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of a selected parent ion, providing valuable structural information. unito.it In an MS/MS experiment, the protonated molecule [M+H]⁺ of this compound (m/z 163) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure.

The fragmentation of benzofuran-type structures often involves characteristic losses. researchgate.netnih.gov For this compound, key fragmentation pathways would likely include the loss of carbon monoxide (CO) from the lactone ring and fragmentation of the ethyl side chain.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of Protonated this compound ([M+H]⁺)

m/zProposed LossPossible Fragment Structure
163-[M+H]⁺ (Parent Ion)
135Loss of CO (28 u)Ion resulting from decarbonylation of the lactone ring.
134Loss of C₂H₅• (29 u)Ion resulting from cleavage of the ethyl radical.
133Loss of C₂H₆ (30 u)Ion resulting from elimination of ethane.
119Loss of CO and CH₄Ion resulting from subsequent fragmentation.
107Loss of C₂H₅• and COIon resulting from loss of the ethyl group and decarbonylation.

This data is based on established fragmentation patterns for benzofuran (B130515) and related alkyl-aromatic structures. nih.govwvu.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.gov Both methods probe the vibrations of chemical bonds (stretching, bending), but they operate on different principles and have different selection rules, often providing a more complete picture when used together.

For this compound, the key functional groups that produce characteristic signals include the carbonyl (C=O) of the five-membered lactone ring, the aromatic ring C=C bonds, the C-O bonds of the ether and lactone, and the C-H bonds of the aromatic ring and the aliphatic ethyl group. The spectrum of the parent compound, 2(3H)-benzofuranone, provides a strong basis for assignments. nih.gov

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3100-3000C-H StretchAromatic C-H
~2970-2850C-H StretchAliphatic (Ethyl) C-H
~1800-1780C=O StretchLactone (γ-lactone)
~1610, ~1500, ~1450C=C StretchAromatic Ring
~1460C-H BendAliphatic (CH₂, CH₃)
~1280C-O StretchAryl-O (Ether)
~1100C-O StretchLactone C-O
~850-800C-H Bend (out-of-plane)Aromatic C-H

Data adapted from studies on 2(3H)-benzofuranone and general values for substituted aromatics. nih.gov A notable feature in the IR spectrum is the strong absorption band for the C=O stretch of the γ-lactone, which typically appears at a high frequency. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

Detailed crystallographic studies have been performed on compounds such as 5-Nitro-1-benzofuran-2(3H)-one and 3-(Propan-2-ylidene)benzofuran-2(3H)-one. nih.gov These analyses reveal that the benzofuranone core is essentially planar. For instance, in 5-Nitro-1-benzofuran-2(3H)-one, the molecule is described as nearly planar. nih.gov The crystal structure of these related compounds is often stabilized by intermolecular interactions, such as hydrogen bonds and π-π stacking. nih.govresearchgate.net

The crystallographic data for these analogs, particularly the planarity of the ring system and the nature of intermolecular forces, provide a robust model for the anticipated solid-state structure of this compound.

Table 1: Comparative Crystallographic Data of Related Benzofuranone Derivatives

Parameter5-Nitro-1-benzofuran-2(3H)-one nih.gov3-(Propan-2-ylidene)benzofuran-2(3H)-one
Formula C₈H₅NO₄C₁₁H₁₀O₂
Molecular Weight 179.13174.19
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 7.4510 (15)7.1869 (3)
b (Å) 8.9150 (18)18.0636 (10)
c (Å) 11.249 (2)13.1656 (7)
β (°) ** 93.45 (3)96.763 (3)
Volume (ų) **745.9 (3)1697.28 (15)
Z 48

Advanced Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and purity verification of synthesized organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods routinely applied in the analysis of benzofuranone derivatives.

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For benzofuranone derivatives, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

In the context of benzofuranone synthesis, HPLC is instrumental in monitoring reaction progress and assessing the purity of the final product. A patent describing the synthesis of benzofuran-2(3H)-one reports the use of HPLC to analyze the purity of the product, achieving a purity of 99.3%. google.com The method allows for the detection of starting materials, intermediates, and byproducts. Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with a wide range of polarities. researchgate.net

The choice of detector is critical for sensitive and selective analysis. UV-Vis detectors are commonly used for aromatic compounds like benzofuranones due to their strong chromophores. researchgate.net For more definitive identification, HPLC can be coupled with mass spectrometry (HPLC-MS), providing molecular weight and structural information of the eluted compounds. researchgate.net

Table 2: General HPLC Parameters for Analysis of Aromatic Compounds

ParameterTypical Conditions
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10-20 µL

Gas Chromatography-Mass Spectrometry is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like many benzofuranone derivatives.

In a typical GC-MS analysis, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (usually helium) carries the sample through the column, which is coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification.

GC-MS is highly effective for determining the purity of benzofuranone samples and for identifying and quantifying impurities. researchgate.net The technique can be used to separate and identify regioisomers of benzoylbenzofurans, which can be challenging to distinguish by other methods. nih.gov The fragmentation patterns observed in the mass spectra provide valuable structural information, aiding in the unambiguous identification of the target compound and any related substances. nih.gov

Table 3: General GC-MS Parameters for Analysis of Small Organic Molecules

ParameterTypical Conditions
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Temperature gradient (e.g., 50 °C to 280 °C at 10 °C/min)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap

Applications of 5 Ethylbenzofuran 2 3h One As a Synthetic Intermediate and Building Block

Role in the Construction of Complex Organic Molecules

The benzofuran-2(3H)-one core, also known as a 2-coumaranone (B42568), is a prevalent motif in numerous natural products and biologically active compounds. The reactivity of this scaffold makes it an excellent starting point for the synthesis of more complex molecules. The lactone functionality can undergo various transformations, including ring-opening reactions, reductions, and reactions with nucleophiles, providing access to a wide range of substituted 2-hydroxyphenylacetic acid derivatives.

The methylene (B1212753) group at the 3-position is activated by the adjacent carbonyl group and can be functionalized through alkylation, arylation, and condensation reactions. This allows for the introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds, which is a key step in the assembly of complex molecular frameworks.

For instance, the parent 2-coumaranone scaffold is utilized in the synthesis of various pharmaceutical agents. A notable example is its use as a starting material for the fungicide azoxystrobin (B1666510) and the antiarrhythmic drug dronedarone. wikipedia.org While specific examples detailing the use of 5-Ethylbenzofuran-2(3H)-one in the synthesis of named complex natural products are not extensively documented in publicly available literature, the known reactivity of the 2-coumaranone ring system suggests its high potential in this area. The ethyl group at the 5-position can influence the electronic properties and steric environment of the molecule, potentially leading to novel derivatives with unique biological activities.

The general synthetic utility of the benzofuran-2(3H)-one scaffold is summarized in the table below, highlighting the types of reactions that this compound could undergo to serve as a building block for more complex molecules.

Reaction TypeReagents and ConditionsResulting Functional Group/ScaffoldPotential Application in Complex Molecule Synthesis
Alkylation/Arylation at C3 Alkyl/aryl halides, base3-substituted benzofuran-2(3H)-onesIntroduction of side chains and aryl groups to build molecular complexity.
Condensation Reactions at C3 Aldehydes/ketones, base or acid catalyst3-alkylidene/arylidene benzofuran-2(3H)-onesFormation of exocyclic double bonds for further functionalization or as part of a larger conjugated system.
Lactone Ring Opening Nucleophiles (e.g., amines, alkoxides)2-hydroxyphenylacetic acid derivativesAccess to open-chain structures that can be further modified and cyclized to form different heterocyclic systems.
Reduction of Lactone Reducing agents (e.g., LiAlH4)2-(2-hydroxyethyl)phenolsCreation of diol functionalities for subsequent reactions.

Precursor for Advanced Materials

The benzofuran (B130515) scaffold is not only important in medicinal chemistry but also finds applications in materials science, serving as a component in dyes, fluorescent sensors, and polymers. Benzofuran derivatives have been investigated for their potential use as brightening agents in various materials.

While specific research on the direct application of this compound in polymer chemistry is limited, the benzofuranone structure presents possibilities for incorporation into polymer backbones or as pendant groups. The lactone ring could potentially be used in ring-opening polymerization (ROP) under specific catalytic conditions, although this is a less common application for this particular lactone compared to others like caprolactone.

More plausibly, this compound can be chemically modified to introduce polymerizable functional groups. For example, the aromatic ring can be functionalized with vinyl, acrylate, or other polymerizable moieties. Alternatively, the lactone can be opened to reveal a carboxylic acid and a phenolic hydroxyl group, both of which can be used for condensation polymerization to form polyesters or polyamides. The ethyl group at the 5-position can enhance the solubility of the resulting polymers in organic solvents, which is a desirable property for processing and characterization.

Development of Chemical Probes and Analytical Standards

Chemical probes are small molecules used to study and manipulate biological systems, while analytical standards are highly pure compounds used for calibration and identification in analytical chemistry. nih.gov Benzofuranone derivatives have shown promise in the development of fluorescent and chemiluminescent probes. mdpi.com

The inherent fluorescence of some benzofuran derivatives makes them suitable candidates for fluorescent probes. By strategically modifying the benzofuranone core, it is possible to design molecules whose fluorescence properties change upon interaction with a specific analyte or biological target.

Furthermore, 2-coumaranone derivatives are known to exhibit chemiluminescence under certain conditions, making them valuable for developing highly sensitive detection methods in bioanalytical assays. mdpi.comchemrxiv.org The mechanism often involves the formation of a high-energy dioxetanone intermediate that decomposes to produce light. The substituents on the benzofuranone ring can modulate the wavelength and intensity of the emitted light. The presence of the ethyl group in this compound could influence these properties, potentially leading to the development of new chemiluminescent probes with tailored characteristics.

As a well-defined chemical entity, this compound can also serve as an analytical standard for the identification and quantification of this compound and its metabolites in various matrices, provided it is synthesized in high purity.

Synthesis of Heterocyclic Scaffolds and Hybrid Molecules

One of the most significant applications of benzofuran derivatives as building blocks is in the synthesis of other heterocyclic scaffolds and hybrid molecules. The benzofuran nucleus can be fused with or linked to other heterocyclic rings to create novel molecular architectures with potentially enhanced biological activities.

A prominent example is the synthesis of benzofuran-triazole hybrids. The 1,2,3-triazole ring is a well-known pharmacophore that can be readily synthesized through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry." Benzofuran derivatives can be functionalized with either an azide (B81097) or an alkyne group to participate in this reaction.

For instance, a synthetic route to a benzofuran-triazole hybrid could involve the conversion of this compound into a propargylated benzofuran derivative. This could be achieved through a series of steps, for example, by first converting the lactone to a benzofuran, followed by O-propargylation of a hydroxyl group introduced onto the scaffold. The resulting alkyne-functionalized benzofuran can then be reacted with a variety of organic azides to generate a library of benzofuran-triazole hybrids. These hybrid molecules are of significant interest in medicinal chemistry due to their potential as antifungal and anticancer agents.

The following table outlines a general synthetic strategy for the preparation of benzofuran-triazole hybrids, illustrating the potential role of a 5-substituted benzofuranone like this compound as a precursor.

StepTransformationReactants/ReagentsIntermediate/Product
1Conversion of Lactone to Benzofurane.g., Reduction followed by dehydration5-Ethylbenzofuran
2Functionalization (e.g., Hydroxymethylation)e.g., Formaldehyde, acid catalyst(5-Ethylbenzofuran-yl)methanol
3Introduction of Alkyne MoietyPropargyl bromide, base5-Ethyl-x-(prop-2-yn-1-yloxymethyl)benzofuran
4Click Reaction (CuAAC)Organic azide (R-N3), Cu(I) catalyst5-Ethylbenzofuran-triazole hybrid

This synthetic versatility underscores the importance of this compound as a valuable starting material for the exploration of new chemical space in drug discovery and materials science.

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